molecular formula C8H5ClF3NO2 B1586205 Methyl 6-chloro-4-(trifluoromethyl)nicotinate CAS No. 261635-79-4

Methyl 6-chloro-4-(trifluoromethyl)nicotinate

Cat. No. B1586205
M. Wt: 239.58 g/mol
InChI Key: CFJDLJIDLYBQQY-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-4-(trifluoromethyl)nicotinate” is a chemical compound with the CAS Number: 261635-79-4 . Its molecular weight is 239.58 . The IUPAC name for this compound is “methyl 6-chloro-4-(trifluoromethyl)nicotinate” and its Inchi Code is "1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(9)2-5(4)8(10,11)12/h2-3H,1H3" .


Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-4-(trifluoromethyl)nicotinate” is represented by the linear formula: C8H5ClF3NO2 . This compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

“Methyl 6-chloro-4-(trifluoromethyl)nicotinate” is a liquid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C . The flash point of this compound is 110.9°C .

Scientific Research Applications

Synthesis and Development

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a key intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis method has been developed, highlighting its significance in pharmaceutical manufacturing. This synthesis process uses a trifluoromethylation strategy, employing an inexpensive system combining methyl chlorodifluoroacetate (MCDFA), KF, and CuI, showcasing its utility in large-scale production (J. Mulder et al., 2013).

Metabolic Pathways in Plants

Research on the metabolism of nicotinamide in plants has revealed that it is used for the synthesis of pyridine nucleotides, likely after conversion to nicotinic acid. Studies indicate the incorporation of nicotinamide into trigonelline and nicotinic acid 1N-glucoside, with trigonelline formation varying between plant species and organs. This suggests a broader role of methyl 6-chloro-4-(trifluoromethyl)nicotinate and its derivatives in plant metabolism and potential applications in agricultural biotechnology (Ayu Matsui et al., 2007).

Nanocatalyst Development

Fe3O4@Nico-Ag magnetically recyclable nanocatalysts, utilizing nicotinic acid as a linker, have shown efficient catalytic activity for the reduction of azo dyes. This innovative application demonstrates the potential of methyl 6-chloro-4-(trifluoromethyl)nicotinate derivatives in environmental remediation, specifically in treating industrial dye pollutants. The nanocatalyst's magnetic recyclability further emphasizes its sustainability and practicality in industrial applications (U. Kurtan et al., 2016).

Therapeutic Research

1-Methylnicotinamide, a derivative of nicotinamide, has shown promising therapeutic potential against acute gastric lesions induced by stress, highlighting a novel application of methyl 6-chloro-4-(trifluoromethyl)nicotinate derivatives in gastrointestinal health. The study demonstrates the compound's mechanisms involving the enhancement of prostacyclin, sensory nerves, and antioxidative enzymes, suggesting a multifaceted approach to gastrointestinal protection and therapy (T. Brzozowski et al., 2008).

Antinociceptive Activity

Methyl nicotinate, related to methyl 6-chloro-4-(trifluoromethyl)nicotinate, has been studied for its antinociceptive activity, offering insights into potential pain management applications. The compound was found to exhibit both peripheral and central antinociceptive effects in preclinical models, suggesting its utility in developing new analgesic drugs (O. Erharuyi et al., 2015).

Safety And Hazards

“Methyl 6-chloro-4-(trifluoromethyl)nicotinate” is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

methyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(9)2-5(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDLJIDLYBQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379532
Record name METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-(trifluoromethyl)nicotinate

CAS RN

261635-79-4
Record name METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-4-(trifluoromethyl)nicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

9.6 g (0.047 mol) of methyl 4-trifluoromethylpyridin-3-ylcarboxylate, dissolved in 50 ml of dichloromethane, are treated with 30% hydrogen peroxide/urea adduct and 17 ml of trifluoroacetic anhydride. The reaction solution is stirred at temperature of 20° C. for 20 hours and then washed once each with dilute sodium hydroxide solution and half-saturated sodium chloride solution. The product obtained is 3-methoxycarbonyl4-trifluoromethyl-3-pyridine N-oxide; 1H NMR (CDCl3, ppm): 8.55, s, 1H; 8.31, d, 1H; 7.6, d, 1H; 3.98, s, 3H. 4.85 g (0.022 mol) of the above product are then added to a mixture of 5 ml of phosphorus oxychloride and 4.3 ml of ethyidiisopropylamine in 15 ml of 1,2dichloroethane, and the mixture is heated to a temperature of 60° C. After about 2 hours, another 2 ml of phosphorus oxychloride and 2.8 ml of ethyidiisopropylamine are added, and the mixture is stirred at this temperature for 20 hours. The reaction mixture is subsequently added to ice-water, adjusted to pH 3 using 30% NaOH and then extracted with dich ioromethane. Filtration through a little silica gel gives an approximately 5:1 product mixture of the two 6-chloro- and 2-chloro-4-trifluoromethylpyridin-3-yl methyl esters, which can be separated by HPLC into the pure components. Thus, pure methyl 6-chloro-4-trifluoromethylpyridin-3-ylcarboxylate is obtained as the main product; 1H NMR (CDCl3, ppm): 8.91, s, 1H; 7.68, s, 1H; 3.98, s, 3H, and pure methyl 2-chloro-4-trifluoromethylpyridin-3-ylcarboxylate is obtained as the byproduct; 1H NMR (CDCl3, ppm): 8.64, d, 1H; 7.52, d, 1H; 4.01, s, 3H. In the presence of 0.073 g of potassium hydroxide, 0.22 g of pure methyl 6-chloro-4-trifluoromethylpyridin-3-ylcarboxylate are hydrolysed at room temperature in a 1:1 mixture of 6 ml of dioxane/water. Recrystallization gives the pure 6-chloro-4-trifluoromethyinicotinic acid: m.p. 115-117° C.; 1H NMR (CDCl3, ppm): 9.12, s, 1H; 7.24, s, 1H.
[Compound]
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ice water
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[Compound]
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6-chloro- and 2-chloro-4-trifluoromethylpyridin-3-yl methyl esters
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9.6 g
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17 mL
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[Compound]
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3-methoxycarbonyl4-trifluoromethyl-3-pyridine N-oxide
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0 (± 1) mol
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[Compound]
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above product
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4.85 g
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5 mL
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4.3 mL
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15 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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